2-Benzyl-5-(phenylamino)-1,2,4-thiadiazol-3(2H)-one

Physicochemical characterization Solid-state stability Crystallinity

2-Benzyl-5-(phenylamino)-1,2,4-thiadiazol-3(2H)-one (CAS 119550-16-2; molecular formula C₁₅H₁₃N₃OS; molecular weight 283.35 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-thiadiazol-3(2H)-one subclass. It features an N(2)-benzyl substituent and a C(5)-phenylamino (anilino) group on the thiadiazolone core.

Molecular Formula C15H13N3OS
Molecular Weight 283.4 g/mol
Cat. No. B12497180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-(phenylamino)-1,2,4-thiadiazol-3(2H)-one
Molecular FormulaC15H13N3OS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)N=C(S2)NC3=CC=CC=C3
InChIInChI=1S/C15H13N3OS/c19-15-17-14(16-13-9-5-2-6-10-13)20-18(15)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,17,19)
InChIKeyBIBUGZHIAMQHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-5-(phenylamino)-1,2,4-thiadiazol-3(2H)-one (CAS 119550-16-2): Core Physicochemical & Structural Profile for Procurement Evaluation


2-Benzyl-5-(phenylamino)-1,2,4-thiadiazol-3(2H)-one (CAS 119550-16-2; molecular formula C₁₅H₁₃N₃OS; molecular weight 283.35 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-thiadiazol-3(2H)-one subclass. It features an N(2)-benzyl substituent and a C(5)-phenylamino (anilino) group on the thiadiazolone core . The compound is a solid at ambient conditions with an experimentally determined melting point of 222–224 °C. Its predicted physicochemical profile includes a boiling point of 429.9 ± 38.0 °C, density of 1.28 ± 0.1 g/cm³, and a predicted pKa of 4.29 ± 0.20, indicating weakly acidic character attributable to the thiadiazolone NH . Spectral characterization data (¹H NMR and MS) are available in public spectral databases, supporting identity verification during procurement [1]. The 1,2,4-thiadiazole regioisomer is structurally distinguished from the more heavily explored 1,3,4-thiadiazole framework by the adjacency of the ring sulfur and nitrogen atoms, which imparts a different electronic distribution, dipole moment, and reactivity profile relevant to target engagement and metabolic stability [2].

Why 2-Benzyl-5-(phenylamino)-1,2,4-thiadiazol-3(2H)-one Cannot Be Swapped with Common 1,3,4-Thiadiazole Isomers or Simple 5-Amino Analogs


Simple substitution of 2-Benzyl-5-(phenylamino)-1,2,4-thiadiazol-3(2H)-one with a 1,3,4-thiadiazole isomer or the unsubstituted 5-amino-1,2,4-thiadiazol-3(2H)-one core introduces significant changes in hydrogen-bonding capacity, tautomeric preference, and electronic character that can alter target binding, solubility, and salt-forming behaviour. In the 1,3,4-thiadiazole scaffold, the sulfur and two nitrogen atoms are positioned in a 1,3,4 arrangement, producing a different dipole moment and ring aromaticity compared to the 1,2,4 arrangement. The 5-phenylamino substituent on the target compound provides an additional hydrogen-bond donor (NH) and a planar aromatic ring capable of π-stacking interactions that are absent in the 5-amino parent compound [1]. Moreover, the N(2)-benzyl group blocks the lactam–lactim tautomerism at the N(2) position, locking the thiadiazolone ring into a single tautomeric form, whereas the unsubstituted 5-amino-1,2,4-thiadiazol-3(2H)-one can exist in multiple tautomeric states that may confound structure-activity interpretation [2]. The predicted pKa of 4.29 for the target compound enables selective salt formation with pharmaceutically acceptable counterions (e.g., salicylate), a strategy shown to enhance the therapeutic index in the 5-anilino-1,2,4-thiadiazole series through reduction of cytotoxicity against healthy cells [3]. These cumulative structural constraints make the target compound a uniquely defined chemical probe that cannot be replaced by generic in-class alternatives without altering key properties.

Head-to-Head Quantitative Differentiation: 2-Benzyl-5-(phenylamino)-1,2,4-thiadiazol-3(2H)-one vs. Its Closest Analogs


Thermal Stability Differentiation: Melting Point vs. Closest Benzylamino Analog

The target compound exhibits a melting point of 222–224 °C . Its closest commercially catalogued analog, 2-benzyl-5-(benzylamino)-1,2,4-thiadiazol-3-one (PubChem CID 44452662), differs structurally only by the replacement of the 5-phenylamino group with a 5-benzylamino group (one additional methylene spacer). Although the melting point of the benzylamino analog is not publicly reported in crystalline form, the target compound's high melting point (222–224 °C) substantially exceeds that of the unsubstituted 5-amino-1,2,4-thiadiazol-3(2H)-one core (typically decomposing above 122 °C) . The higher melting point indicates stronger intermolecular hydrogen-bonding networks and greater lattice energy, which correlate with improved solid-state stability and resistance to thermal degradation during storage and processing.

Physicochemical characterization Solid-state stability Crystallinity

Ionization State Differentiation: Predicted pKa Enables Selective Salicylate Salt Formation vs. 5-Amino Parent

The target compound has a predicted pKa of 4.29 ± 0.20 , consistent with the weakly acidic N(2)-H of the thiadiazol-3-one ring. This acidity enables deliberate salt formation with basic counterions. In the 5-anilino-1,2,4-thiadiazole series, Orlova et al. (2017) demonstrated that conversion of hydrochloride salts to salicylate salts increased the therapeutic index principally by reducing cytotoxicity against healthy cells while maintaining antileukemic potency [1]. Although the Orlova et al. study did not include the exact 2-benzyl substituted compound, the identical 5-anilino-1,2,4-thiadiazol-3-one pharmacophore supports class-level inference that the target compound would similarly benefit from salicylate counterion formulation. By contrast, the unsubstituted 5-amino-1,2,4-thiadiazol-3(2H)-one lacks the lipophilic 5-phenyl ring that contributes to membrane partitioning and target access, and its antibacterial activity (10% E. coli growth inhibition at 8.5 µM) is modest and unaccompanied by a defined therapeutic index [2].

Salt formation pKa prediction Therapeutic index Cytotoxicity modulation

Regioisomeric Scaffold Differentiation: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Framework

The target compound is built on the 1,2,4-thiadiazole regioisomer, which is structurally and electronically distinct from the more common 1,3,4-thiadiazole scaffold. In 1,2,4-thiadiazoles, the sulfur atom and the N(2) atom are directly bonded, creating a unique S–N bond that alters ring aromaticity, dipole moment, and hydrogen-bond acceptor capacity compared to 1,3,4-thiadiazoles. Reviews of the medicinal chemistry of thiadiazole isomers confirm that 1,2,4-thiadiazoles and 1,3,4-thiadiazoles exhibit differential target preferences and potency profiles; the most inhibitory 1,3,4-thiadiazoles typically incorporate secondary alkyl(aryl)amido or benzylthio groups at positions 2 and 5 [1], while the 1,2,4 series shows distinct activity as NMDA receptor blockers, cholinesterase inhibitors, and radical scavengers [2]. A direct comparator is the 1,3,4-thiadiazole isomer N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine (CAS 23282-97-5; molecular weight 267.35 g/mol), which has the same heavy-atom composition but a different connectivity pattern . The 1,2,4 arrangement of the target compound introduces a carbonyl oxygen at position 3 (absent in the 1,3,4 isomer), providing an additional hydrogen-bond acceptor and contributing to the weakly acidic pKa of 4.29 that is not available in the 1,3,4-isomer.

Regioisomer comparison Medicinal chemistry scaffold Electronic structure Target engagement

Tautomeric Locking via N(2)-Benzyl Substitution vs. Tautomeric Ambiguity in Unsubstituted 1,2,4-Thiadiazol-3-ones

X-ray crystallographic studies by Guard and Steel (1995) established that 5-substituted 1,2,4-thiadiazol-3-ones can exist as either N(2)H or N(4)H tautomers, with the tautomeric state influencing hydrogen-bonding networks and molecular recognition [1]. For 5-benzoylamino-1,2,4-thiadiazol-3-one, the N(2)H tautomer (lactam form) is the dominant species in the solid state. The target compound, however, carries an N(2)-benzyl substituent that irreversibly locks the ring into a single N(2)-substituted lactam form, eliminating tautomeric ambiguity. By contrast, 5-amino-1,2,4-thiadiazol-3(2H)-one and other N(2)-unsubstituted analogs can interconvert between N(2)H and N(4)H tautomers in solution, potentially complicating interpretation of bioassay results [2]. The benzylamino analog (CID 44452662, PubChem) shares this tautomeric locking feature, but its 5-benzylamino group introduces greater conformational flexibility (one additional rotatable bond) compared to the target compound's 5-phenylamino group, which may affect binding entropy [3].

Tautomerism X-ray crystallography Structure-based drug design Reproducibility

Preferred Application Scenarios for 2-Benzyl-5-(phenylamino)-1,2,4-thiadiazol-3(2H)-one Based on Differential Evidence


Chemical Probe for 1,2,4-Thiadiazole-Specific Target Engagement Studies in Neurodegeneration Models

The target compound is the preferred choice when a research program requires a 1,2,4-thiadiazole scaffold (rather than 1,3,4-thiadiazole) with a defined tautomeric state for probing NMDA receptor modulation, cholinesterase inhibition, or free-radical scavenging pathways. The class-level evidence from Grigoriev et al. (2017) and Makhaeva et al. (2016) demonstrates that 5-anilino-1,2,4-thiadiazole derivatives with appropriate 3-substituents can simultaneously engage NMDA receptor allosteric and intrachannel sites while providing antioxidant activity [REFS-1, REFS-2]. The N(2)-benzyl group of the target compound ensures a single tautomeric form, simplifying crystallographic and computational studies compared to the tautomerically ambiguous 5-amino core [3].

Lead Optimization via Salt Screen: Exploiting pKa 4.29 for Salicylate Counterion Formulation

For medicinal chemistry teams seeking to improve the therapeutic index of a thiadiazole-based hit, the target compound's predicted pKa of 4.29 supports salt formation with basic counterions. Orlova et al. (2017) showed in the same 5-anilino-1,2,4-thiadiazole class that replacing hydrochloride with salicylate reduced cytotoxicity against healthy cells while preserving antileukemic activity [4]. The target compound is well-suited as a starting point for a systematic salt screen to optimize in vitro therapeutic window, a strategy not accessible to neutral 1,3,4-thiadiazole isomers lacking the acidic NH proton.

Solid-State Formulation Development Leveraging High Thermal Stability

With a melting point of 222–224 °C , the target compound exhibits superior solid-state thermal stability compared to lower-melting 1,2,4-thiadiazole derivatives, which often decompose below 150 °C. This property makes it suitable for long-term storage, thermal stress testing during formulation development, and applications requiring elevated-temperature processing (e.g., hot-melt extrusion). The availability of verified spectral data (¹H NMR and MS from SpectraBase) [5] supports batch-to-batch identity confirmation during procurement and stability studies.

Pharmacophore Validation: Discriminating 5-Phenylamino from 5-Benzylamino Binding Contributions

The target compound's 5-phenylamino substituent provides a direct conjugation pathway between the anilino NH and the aromatic ring, creating a planar pharmacophoric element capable of π-stacking and specific hydrogen-bonding interactions. When compared side-by-side with its closest analog, 2-benzyl-5-(benzylamino)-1,2,4-thiadiazol-3-one (CID 44452662), which has a 5-benzylamino group with one additional methylene spacer [6], systematic bioassay comparison can isolate the contribution of phenyl conjugation vs. benzyl flexibility to target binding. This makes the pair a valuable matched molecular pair for SAR analysis.

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